![molecular formula C25H30N4O4S2 B15101538 ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B15101538.png)
ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as thiazolidine, pyrido[1,2-a]pyrimidine, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves multiple steps. The key steps include the formation of the thiazolidine ring, the construction of the pyrido[1,2-a]pyrimidine core, and the final coupling with the piperidine-4-carboxylate moiety. Each step requires specific reaction conditions such as temperature, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions including:
Oxidation: Conversion of thiazolidine sulfur to sulfoxide or sulfone.
Reduction: Reduction of the pyrido[1,2-a]pyrimidine core.
Substitution: Nucleophilic substitution at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the pyrido[1,2-a]pyrimidine core can produce dihydropyrido derivatives.
Scientific Research Applications
Ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The pyrido[1,2-a]pyrimidine core may bind to nucleic acids, affecting gene expression and cellular functions. The piperidine moiety can enhance the compound’s bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Known for their biological activities such as antidiabetic and anti-inflammatory properties.
Pyrido[1,2-a]pyrimidine derivatives: Studied for their anticancer and antiviral activities.
Piperidine derivatives: Widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
Ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is unique due to its combination of multiple functional groups, which can provide a synergistic effect in its biological and chemical activities. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
Ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound notable for its unique structural features, including a piperidine backbone linked to a pyrido-pyrimidine moiety and thiazolidinone derivative. This multifaceted structure suggests potential for diverse biological activities, particularly in antimicrobial and anti-inflammatory domains.
Structural Characteristics
The compound's molecular formula is C21H26N4O4S, with a molecular weight of approximately 462.6 g/mol. Its intricate arrangement allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds similar to ethyl 1-(9-methyl...) exhibit significant biological activities, particularly antibacterial and antifungal properties. The presence of thiazolidinone structures has been associated with these activities against various pathogens, including Escherichia coli and Staphylococcus aureus .
Antibacterial Activity
In vitro studies have demonstrated the antibacterial efficacy of related thiazolidinone derivatives. For instance, derivatives containing similar structural motifs have shown MIC (Minimum Inhibitory Concentration) values ranging from 0.004mg mL to 0.045mg mL against various Gram-positive and Gram-negative bacteria .
Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Escherichia coli | 0.004 | 0.008 |
Staphylococcus aureus | 0.008 | 0.020 |
Bacillus cereus | 0.015 | 0.030 |
Enterobacter cloacae | 0.004 | 0.008 |
These studies suggest that the compound may possess superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin .
Antifungal Activity
The antifungal properties of related compounds have also been evaluated, revealing promising results with MIC values as low as 0.004mg mL. The most sensitive fungal strain identified was Trichoderma viride, while Aspergillus fumigatus exhibited more resistance .
Preliminary docking studies indicate that the compound may inhibit bacterial growth by interfering with essential metabolic pathways or cell wall synthesis mechanisms . The structural features of the thiazolidinone moiety are believed to play a critical role in its antimicrobial activity.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives:
- Study on Thiazolidinone Derivatives : A study highlighted the synthesis of various thiazolidinone derivatives that exhibited significant antibacterial activity against multiple strains, outperforming standard antibiotics in some cases .
- Antimicrobial Efficacy : Another investigation into the structure–activity relationship revealed that specific substituents on the thiazolidinone core significantly enhance antibacterial potency .
- Comparative Analysis : A comparative analysis of different compounds with similar structures showed that those containing additional functional groups exhibited improved biological activities, suggesting avenues for further research into optimizing these compounds for therapeutic use .
Properties
Molecular Formula |
C25H30N4O4S2 |
---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
ethyl 1-[9-methyl-3-[(Z)-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H30N4O4S2/c1-5-33-24(32)17-8-11-27(12-9-17)21-18(22(30)28-10-6-7-16(4)20(28)26-21)13-19-23(31)29(14-15(2)3)25(34)35-19/h6-7,10,13,15,17H,5,8-9,11-12,14H2,1-4H3/b19-13- |
InChI Key |
IKOCQFNQFHKPSE-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC(C)C |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC(C)C |
Origin of Product |
United States |
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